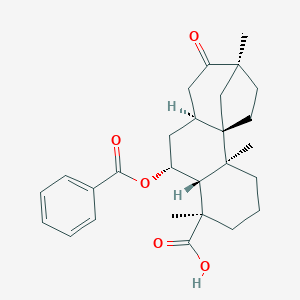
Scopadulcic acid B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scopadulcic acid B (SDB) is a unique tetracyclic diterpenoid produced by Scoparia dulcis L., a perennial medicinal herb widely distributed in tropical and subtropical regions . It has been reported to have antiviral and anti-tumor activity .
Synthesis Analysis
The production of SDB was accomplished by immobilizing suspension culture-derived cells of Scoparia dulcis on a Luffa sponge matrix . The yield of SDB in shake flask cultures was 50.85 mg/g of cells after 30 days of incubation .Molecular Structure Analysis
SDB is a tetracyclic diterpene . Its chemical structure is related to aphidicolin, a tetracyclic diterpene that is a specific inhibitor of eukaryotic DNA polymerase α .Chemical Reactions Analysis
The biosynthesis of SDB involves the formation of syn-copalyl diphosphate (syn-CPP) from geranylgeranyl diphosphate (GGPP), and the subsequent cyclization of the tetracyclic skeleton from syn-CPP .Aplicaciones Científicas De Investigación
Pharmacological and Biological Activity
Scopadulcic acid B (SDB), derived from Scoparia dulcis, has demonstrated significant biological and pharmacological activities. It exhibits antiviral activity against Herpes simplex virus type 1 and has shown antitumor activity across various human cell lines. Moreover, SDB possesses direct inhibitory activity against porcine gastric H(+), K(+)-ATPase. A methyl ester of SDB has been identified as the most potent inhibitor among 30 compounds tested against gastric proton pumps, indicating its potential for therapeutic applications in gastrointestinal disorders (Riel, Kyle, & Milhous, 2002).
Production and Bioreactor Cultivation
The production of SDB has been successfully achieved through biotechnological means. By immobilizing suspension culture-derived cells of Scoparia dulcis on a Luffa sponge matrix, a significant yield of SDB was obtained. Specifically, the yield of SDB in Luffa sponge inoculated columns was scaled up to 350.57 mg/g of cells, demonstrating the potential of bioreactors for efficient production of pharmaceutically active natural compounds like SDB (Mathew & Jayachandran, 2009).
Molecular Insights and Biosynthesis
Research has delved into the molecular aspects of SDB, including its biosynthesis and the enzymes involved. For instance, the functional characterization of three diterpene synthases responsible for tetracyclic diterpene biosynthesis in Scoparia dulcis, including the synthesis of SDB, has been reported. The study provides insights into the enzymes that catalyze the reactions leading to the formation of SDB, highlighting the intricate molecular pathways involved in its biosynthesis (Lee, Ohmura, & Yamamura, 2022).
Biotechnological Optimization
Efforts have been made to optimize biotechnological processes for enhancing the production of SDB. The utilization of response surface methodology to optimize the constituents of Murashige and Skoog’s liquid medium led to an enriched level of SDB in the leaf organ cultures of Scoparia dulcis. This approach demonstrates the potential of biotechnological optimization in maximizing the yield and effectiveness of natural compounds like SDB for various applications (Premkumar et al., 2020).
Propiedades
Número CAS |
114804-65-8 |
|---|---|
Nombre del producto |
Scopadulcic acid B |
Fórmula molecular |
C27H34O5 |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
(1S,2S,6R,7R,8R,10S,13S)-8-benzoyloxy-2,6,13-trimethyl-12-oxotetracyclo[11.2.1.01,10.02,7]hexadecane-6-carboxylic acid |
InChI |
InChI=1S/C27H34O5/c1-24-12-13-27(16-24)18(15-20(24)28)14-19(32-22(29)17-8-5-4-6-9-17)21-25(2,23(30)31)10-7-11-26(21,27)3/h4-6,8-9,18-19,21H,7,10-16H2,1-3H3,(H,30,31)/t18-,19+,21-,24-,25+,26-,27-/m0/s1 |
Clave InChI |
DQBAMWXMUCSBLO-VSQBJKSGSA-N |
SMILES isomérico |
C[C@]12CC[C@]3(C1)[C@@H](C[C@H]([C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)CC2=O |
SMILES |
CC12CCC3(C1)C(CC(C4C3(CCCC4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)CC2=O |
SMILES canónico |
CC12CCC3(C1)C(CC(C4C3(CCCC4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)CC2=O |
Sinónimos |
scopadulcic acid B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



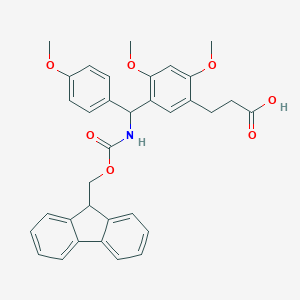

![1-(2-Tricyclo[4.2.1.02,5]non-7-enyl)ethanone](/img/structure/B54093.png)


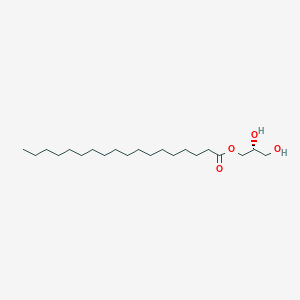
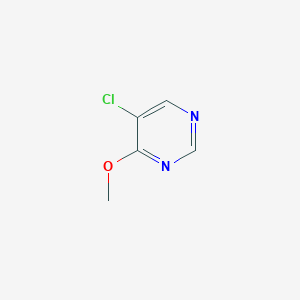
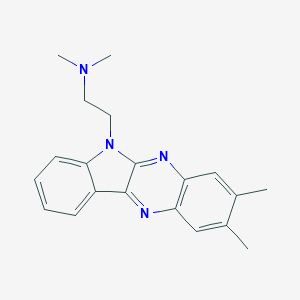

![Oxazolo[4,5-b]pyridine, 2-methyl-, 4-oxide (9CI)](/img/structure/B54118.png)
![Ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoate](/img/structure/B54120.png)


